![molecular formula C23H23N3O2S3 B2840075 2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide CAS No. 1260928-23-1](/img/structure/B2840075.png)
2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide
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Overview
Description
The compound contains several interesting functional groups. It has a thieno[3,2-d]pyrimidin-2-yl group, which is a type of heterocyclic compound. Heterocyclic compounds are widely distributed in nature and have versatile synthetic applicability and biological activity . It also contains a thiophen-2-yl group, which is a five-membered heteroaromatic compound containing a sulfur atom . This group is known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The thiophen-2-yl group, for instance, is a five-membered heteroaromatic compound containing a sulfur atom .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For instance, the thiophen-2-yl group could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific structure and functional groups present. For instance, thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
- Research Findings : A study by Narule et al. demonstrated the synthesis of novel quinolones (including F6609-2675) through solvent-free cyclization involving thioglycolic acid and acetyl chloride. These quinolones exhibit antioxidant properties, making them safer and cleaner alternatives for biological studies and potential drug development .
- Research Findings : Cellular structure-activity relationship-guided optimization led to the discovery of a derivative of F6609-2675 (specifically, 4-oxo-2-thioxo-thiazolidinone) as a selective and direct small-molecule inhibitor of NLRP3. This compound demonstrated promising inhibitory effects both ex vivo and in vivo .
- Research Findings : Two series of [1,2,4]triazolo[4,3-a]pyrazine derivatives containing 4-oxo-pyridazinone moieties (similar to F6609-2675) were designed and evaluated against cancer cell lines (A549, MCF-7, and HeLa). These derivatives showed varying inhibitory effects, highlighting their potential in cancer research .
Antioxidant Activity
NLRP3 Inhibition
Cancer Cell Line Evaluation
Mechanism of Action
properties
IUPAC Name |
2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-phenylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S3/c27-20(24-12-4-8-17-6-2-1-3-7-17)16-31-23-25-19-11-15-30-21(19)22(28)26(23)13-10-18-9-5-14-29-18/h1-3,5-7,9,11,14-15H,4,8,10,12-13,16H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSBQRBRBCXQCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide |
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